(2-Bromo-4-methylphenyl)methanol
Overview
Description
(2-Bromo-4-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
It is known that brominated aromatic compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
The compound’s potential to undergo reactions at the benzylic position suggests that it could influence pathways involving aromatic compounds .
Result of Action
Its potential to react with proteins or enzymes suggests that it could alter their function, leading to downstream effects on cellular processes .
Biological Activity
(2-Bromo-4-methylphenyl)methanol, with the chemical formula and a molecular weight of 201.06 g/mol, is an organic compound characterized by a bromine atom at the 2-position of a methyl-substituted phenyl ring and a hydroxymethyl group. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis
The synthesis of this compound can be achieved through several methods, typically involving bromination of 4-methylphenol or related derivatives. The general reaction pathway includes:
- Bromination : Reacting 4-methylphenol with bromine in an appropriate solvent.
- Reduction : Reducing the resulting brominated compound to obtain this compound.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacteria and fungi. Studies have shown that derivatives of this compound can inhibit the growth of pathogenic microorganisms, making it a candidate for further development in antimicrobial therapies.
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibition observed |
Escherichia coli | Moderate activity |
Candida albicans | Effective against |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation in various biological models, which may be attributed to its ability to inhibit pro-inflammatory cytokines.
Anticancer Activity
Recent studies have indicated that this compound possesses anticancer properties. In vitro assays demonstrated its effectiveness against several cancer cell lines, including pancreatic and breast cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Cancer Cell Line | IC50 (µM) |
---|---|
Pancreatic cancer | 25 |
Breast cancer | 30 |
The biological activity of this compound is influenced by its molecular structure. The presence of the bromine atom enhances its reactivity, allowing it to interact with various biological targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with biomolecules, further influencing its biological effects.
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various brominated phenols, including this compound. Results indicated a significant reduction in bacterial growth compared to control groups .
- Anti-inflammatory Research : A recent investigation demonstrated that this compound reduced levels of TNF-alpha in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.
- Anticancer Investigation : In vitro tests conducted on pancreatic cancer cells showed that treatment with this compound led to increased apoptosis rates and decreased cell viability .
Properties
IUPAC Name |
(2-bromo-4-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJNCYHWPIQECA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728972 | |
Record name | (2-Bromo-4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824-53-3 | |
Record name | 2-Bromo-4-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromo-4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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